Lauroylcarnitine, also known as dodecanoylcarnitine, is a naturally occurring acylcarnitine. Acylcarnitines are a group of compounds that play a crucial role in fatty acid metabolism within the mitochondria, the energy-producing organelles within cells. Lauroylcarnitine specifically is involved in the transport of lauric acid, a medium-chain fatty acid, across the mitochondrial membrane for energy production. [, , ]
Beyond its natural role, lauroylcarnitine has garnered significant attention in scientific research due to its potential applications in various fields. These include its potential as a biomarker for various diseases, its ability to influence drug absorption, and its role in understanding metabolic processes. [, , , , ]
Lauroylcarnitine, specifically in its chloride form (DL-Lauroylcarnitine chloride), is a zwitterionic compound belonging to the class of acylcarnitines. It is characterized by the presence of a lauric acid moiety attached to the carnitine backbone. This compound plays a significant role in enhancing the permeability of various hydrophilic compounds through biological membranes, making it valuable in pharmaceutical formulations. The molecular formula for DL-Lauroylcarnitine chloride is , with a molecular weight of approximately .
Lauroylcarnitine is derived from carnitine, a naturally occurring compound involved in fatty acid metabolism. It is synthesized through the esterification of carnitine with lauric acid. This compound can be classified as an acylcarnitine, which includes various derivatives formed by the acylation of carnitine with different fatty acids .
The synthesis of DL-Lauroylcarnitine chloride typically involves the esterification reaction between carnitine and lauric acid. This reaction is usually conducted under reflux conditions in the presence of an appropriate catalyst to facilitate the formation of the ester bond:
In industrial applications, continuous flow reactors are often used to optimize reaction conditions and improve yields. Subsequent purification steps, such as crystallization or chromatography, are essential to isolate high-purity products .
The molecular structure of Lauroylcarnitine features a long hydrophobic fatty acid chain (lauric acid) linked to a polar carnitine molecule, which contributes to its amphiphilic properties. The structural representation can be summarized as follows:
The presence of both hydrophobic and hydrophilic regions allows Lauroylcarnitine to interact effectively with various biological membranes .
Lauroylcarnitine chloride can undergo several chemical reactions:
Lauroylcarnitine acts primarily as a permeation enhancer in pharmaceutical applications. Its mechanism involves:
This mechanism is particularly beneficial in drug delivery systems where improved bioavailability is crucial .
Relevant data regarding its physical state and handling can be found in safety data sheets provided by manufacturers .
Lauroylcarnitine has several scientific applications:
Lauroylcarnitine (C12-carnitine) is a medium-length acylcarnitine ester critical for mitochondrial long-chain fatty acid β-oxidation. It forms through the conjugation of lauric acid (C12:0) to carnitine via carnitine palmitoyltransferase I (CPT1), enabling transport across the inner mitochondrial membrane. This shuttle system resolves the impermeability of the membrane to free fatty acids or acyl-CoAs [1] [4]. Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reconverts lauroylcarnitine to lauroyl-CoA, which undergoes dehydrogenation by very long-chain acyl-CoA dehydrogenase (VLCAD) as the first step of β-oxidation. Each cycle shortens the fatty acid by two carbons, generating acetyl-CoA for ATP production via the tricarboxylic acid (TCA) cycle and oxidative phosphorylation [1] [2].
Renal proximal tubule cells exhibit particularly high dependence on this pathway, deriving ~90% of their ATP from fatty acid oxidation (FAO). Efficiency studies demonstrate palmitate (C16) yields significantly more ATP per mole than glucose, positioning lauroylcarnitine-dependent metabolism as an energetically pivotal process [1]. During metabolic stress (e.g., hypoxia), impaired β-oxidation leads to lipid accumulation and cellular damage, underscoring lauroylcarnitine’s role in energy homeostasis [1] [4].
Table 1: Enzymes Governing Lauroylcarnitine Metabolism
Enzyme/Transporter | Function | Subcellular Location |
---|---|---|
CPT1 | Converts lauroyl-CoA to lauroylcarnitine | Outer mitochondrial membrane |
CACT (SLC25A20) | Transports lauroylcarnitine into mitochondria | Inner mitochondrial membrane |
CPT2 | Regenerates lauroyl-CoA from lauroylcarnitine | Mitochondrial matrix |
VLCAD | Initiates β-oxidation of lauroyl-CoA | Mitochondrial matrix |
VLCAD deficiency (VLCADD; OMIM 201475) disrupts the initial step of lauroyl-CoA β-oxidation, causing pathological lauroylcarnitine accumulation. This autosomal recessive disorder affects 1/50,000–100,000 individuals and manifests in three primary phenotypes [2] [10]:
Diagnostically, elevated C12:0-carnitine (lauroylcarnitine) and C14:1-carnitine in blood acylcarnitine profiles are hallmarks of VLCADD. The C14:1/C2 ratio is a key newborn screening biomarker. During metabolic crises, urinary dicarboxylic acids (C6–C14) further confirm the defect [2] [6] [10]. Impairments in mitochondrial β-oxidation reduce acetyl-CoA production, compromising ketogenesis and leading to energy depletion in high-demand tissues like heart and skeletal muscle [2] [6].
Table 2: Clinical Phenotypes in VLCAD Deficiency
Phenotype | Onset | Key Symptoms | Lauroylcarnitine Elevation |
---|---|---|---|
Neonatal cardiomyopathy | 0–3 months | Cardiac hypertrophy, hypoglycemia, liver failure | Severe (5–10× normal) |
Infantile hepatic | 1 month–3 years | Hypoketotic hypoglycemia, hepatomegaly | Moderate (3–5× normal) |
Late-onset myopathic | >10 years | Rhabdomyolysis, exercise intolerance | Mild/intermittent elevation |
CPT-II deficiency is the most common inherited disorder of mitochondrial long-chain FAO, with >300 reported cases of the myopathic form. Mutations in CPT2 reduce enzyme activity below 10% in severe forms, impairing lauroylcarnitine conversion to lauroyl-CoA within mitochondria [3] [7]. This results in:
While CPT-II deficiency shares rhabdomyolysis symptoms with VLCADD, genetic testing distinguishes them: CPT2 mutations (vs. ACADVL in VLCADD) confirm diagnosis. Notably, lauroylcarnitine elevations occur in both disorders, though CPT-II deficiency shows broader accumulation of C14–C18 species [3] [7].
Carnitine transporter defects (e.g., OCTN2/SLC22A5 mutations) compound these issues by reducing cellular carnitine availability. This limits lauroylcarnitine formation and subsequent mitochondrial import, exacerbating energy failure [1] [5] [9].
Lauroylcarnitine metabolism is hijacked in cancers to support tumor growth and adaptation to hostile microenvironments. Key mechanisms include:
Emerging evidence suggests lauroylcarnitine accumulation aids cancer survival by:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: